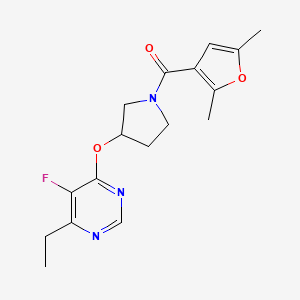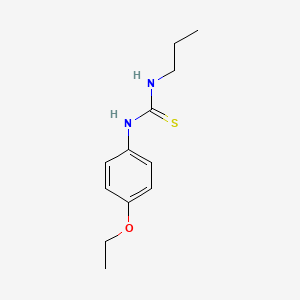![molecular formula C12H10F3N3O4S2 B2364898 N-[5-(Trifluormethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methoxyphenyl)sulfonyl]acetamid CAS No. 339014-02-7](/img/structure/B2364898.png)
N-[5-(Trifluormethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methoxyphenyl)sulfonyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C12H10F3N3O4S2 and its molecular weight is 381.34. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
COX-2-Inhibitoren
Die Verbindung wurde bei der Entwicklung und Synthese neuer Reihen von Molekülen verwendet, die als selektive COX-2-Inhibitoren wirken . COX-2-Inhibitoren sind eine Art nichtsteroidaler Antirheumatika (NSAR), die direkt auf COX-2 abzielen, ein Enzym, das für Entzündungen und Schmerzen verantwortlich ist. Die Selektivität für COX-2 reduziert das Risiko von Magengeschwüren und ist daher bei der Behandlung chronischer entzündlicher Erkrankungen oft wünschenswert.
Entzündungshemmende Medikamente
In Bezug auf seine Rolle als COX-2-Inhibitor hat die Verbindung potenzielle Anwendungen bei der Entwicklung entzündungshemmender Medikamente . Entzündungen sind eine komplexe biologische Reaktion von Körpergewebe auf schädliche Reize wie Krankheitserreger, beschädigte Zellen oder Reizstoffe und beinhalten die erhöhte Bewegung von Plasma und Leukozyten (insbesondere Granulozyten) aus dem Blut in das geschädigte Gewebe.
Schmerzlinderung
Das Potenzial der Verbindung als COX-2-Inhibitor deutet auch auf ihre Verwendung bei der Schmerzlinderung hin . Durch die Reduzierung der Produktion von Prostaglandinen, die Chemikalien sind, die Entzündungen, Schmerzen und Fieber fördern, könnte die Verbindung zur Schmerzlinderung beitragen.
Fieberreduktion
Als potenzieller COX-2-Inhibitor könnte die Verbindung auch zur Reduzierung von Fieber verwendet werden . Fieber ist ein häufiges Symptom für viele Erkrankungen, und die Reduzierung von Fieber kann zur Verbesserung des Patientenkomforts beitragen.
Antioxidative Screening
Die Verbindung wurde beim antioxidativen Screening verwendet . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelteinflüsse und andere Belastungen produziert.
Synthese biologisch aktiver Substanzen
Die Verbindung wurde bei der Synthese biologisch aktiver Substanzen verwendet . Diese Substanzen haben Auswirkungen auf lebende Organismen, Gewebe oder Zellen und werden in der Medizin zur Diagnose, Prävention, Behandlung oder Linderung von Symptomen verwendet.
Entwicklung neuer Arzneimittel
Die Verbindung wurde bei der Entwicklung neuer Arzneimittel verwendet . Dies beinhaltet die Verwendung von Techniken der pharmazeutischen Chemie und Anwendungen der computergestützten Chemie, um die Verwendung von Arzneimitteln und ihre biologischen Wirkungen zu untersuchen.
Forschung in der pharmazeutischen Chemie
Die Verbindung wurde in der Forschung in der pharmazeutischen Chemie verwendet . Pharmazeutische Chemie ist eine Disziplin an der Schnittstelle von Chemie, insbesondere synthetischer organischer Chemie, und Pharmakologie und verschiedenen anderen biologischen Spezialitäten, in denen sie an der Gestaltung, chemischen Synthese und Entwicklung für die Vermarktung von pharmazeutischen Wirkstoffen oder bioaktiven Molekülen beteiligt ist.
Wirkmechanismus
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
This compound appears to have a significant impact on oxidative stress and inflammatory markers . It has been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) and concurrently upregulate IL-10 expression . These changes suggest that the compound may play a role in modulating the immune response and inflammation.
Result of Action
The compound has been shown to have mucoprotective effects, reducing symptoms such as diarrhea, weight loss, and improving feed intake and survival rate in a dose-dependent manner . It also mitigates villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, mucin depletion, and oxidative stress markers .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O4S2/c1-22-7-2-4-8(5-3-7)24(20,21)6-9(19)16-11-18-17-10(23-11)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLSRWHPHFXUBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364815.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364816.png)
![4-(dimethylsulfamoyl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2364818.png)

![N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2364821.png)
![2-chloro-N-[[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2364822.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2364825.png)


![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2364832.png)

![2-Chloro-N-[2-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B2364835.png)
![(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2364836.png)

